molecular formula C21H23N3OS B4094440 N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B4094440
M. Wt: 365.5 g/mol
InChI Key: KIRYBHTZPUKSQT-UHFFFAOYSA-N
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Description

N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 2,2-diphenylethylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other thiadiazole derivatives, such as:

  • N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
  • N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-21(2,3)19(25)22-20-24-23-18(26-20)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRYBHTZPUKSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Reactant of Route 3
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Reactant of Route 5
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

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